molecular formula C14H15FN2O2 B048955 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone CAS No. 84163-10-0

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

Cat. No. B048955
CAS RN: 84163-10-0
M. Wt: 262.28 g/mol
InChI Key: PZNSVLCWHLHDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a chemical compound synthesized for various research purposes. It's a derivative of the benzisoxazole family, often studied for its properties and potential applications in different fields.

Synthesis Analysis

The synthesis of compounds related to 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone has been achieved through methods like click chemistry. In one study, a related compound was synthesized starting with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone (Govindhan et al., 2017). Another related synthesis involved 3-(piperidin-4-yl)benzo[d]isoxazole as a starting material (Prasad et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like IR, NMR, LC-MS spectra, and X-ray diffraction studies. These methods confirm the structure and help understand the molecular conformations (Prasad et al., 2018).

Chemical Reactions and Properties

Chemical properties of related benzisoxazole derivatives have been explored through various studies. For example, the reactivity and stability of these compounds are examined using different spectroscopic techniques and molecular docking studies (Mary et al., 2015).

Physical Properties Analysis

Physical properties like thermal stability can be analyzed using techniques like TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry). These techniques help understand the compound's stability under various temperature conditions (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, such as the interaction of these compounds with other molecules or their reactivity, are key areas of research. Studies often focus on aspects like molecular docking, which helps understand how these compounds interact at the molecular level, potentially revealing their mechanism of action in biological systems (Mary et al., 2015).

Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated the successful synthesis of compounds related to 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, employing click chemistry approaches and various characterization techniques. Govindhan et al. (2017) synthesized a compound using a click chemistry approach and characterized it using IR, NMR, MS studies, and single crystal XRD analysis. The thermal stability was assessed through TGA and DSC techniques, and Hirshfeld surfaces computational method was used to analyze intercontacts in the crystal structure (Govindhan et al., 2017). Similarly, Benaka Prasad et al. (2018) prepared a novel bioactive heterocycle from 3-(piperidin-4-yl)benzo[d]isoxazole, characterizing its structure through IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Benaka Prasad et al., 2018).

Pharmacokinetics and Biological Applications

The pharmacokinetic nature of newly synthesized molecules related to 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone has been explored through the binding analysis with human serum albumin, suggesting potential for further biological applications (Govindhan et al., 2017). Additionally, the antimicrobial activity of derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone was tested against bacterial and fungal organisms, showcasing the compound's potential in antimicrobial therapy (K. S. Kumar et al., 2019).

Cytotoxicity and Anticancer Activity

The cytotoxicity of synthesized compounds related to 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone has been evaluated, with findings indicating potential biological applications. Govindhan et al. (2017) reported on the cytotoxic studies of their synthesized compound, which could provide insights into the development of new therapeutic molecules (Govindhan et al., 2017). Furthermore, Muniyappan et al. (2020) synthesized a library of novel 5-fluorobenzoisoxazolyl-piperidinyl-1, 2, 3-triazole derivatives, evaluated for cytotoxicity against HepG-2 and A549 cancer cells, suggesting significant potential in cancer therapy (Muniyappan et al., 2020).

properties

IUPAC Name

1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-9(18)17-6-4-10(5-7-17)14-12-8-11(15)2-3-13(12)19-16-14/h2-3,8,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNSVLCWHLHDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NOC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.